molecular formula C13H23NO4 B2592105 3-[(2R)-1-[(tert-Butoxy)carbonyl]piperidin-2-yl]propanoic acid CAS No. 2165721-73-1

3-[(2R)-1-[(tert-Butoxy)carbonyl]piperidin-2-yl]propanoic acid

Cat. No.: B2592105
CAS No.: 2165721-73-1
M. Wt: 257.33
InChI Key: BRQMDBOVDLUBAI-SNVBAGLBSA-N
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Description

3-[(2R)-1-[(tert-Butoxy)carbonyl]piperidin-2-yl]propanoic acid is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Scientific Research Applications

3-[(2R)-1-[(tert-Butoxy)carbonyl]piperidin-2-yl]propanoic acid has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine . This intermediate is then reacted with a suitable propanoic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2R)-1-[(tert-Butoxy)carbonyl]piperidin-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-[(2R)-1-[(tert-Butoxy)carbonyl]piperidin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule . This selective reactivity is crucial in the synthesis of complex molecules and the study of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonylpiperidine: Similar in structure but lacks the propanoic acid moiety.

    tert-Butyl 2-piperidinecarboxylate: Another Boc-protected piperidine derivative with different functional groups.

Uniqueness

3-[(2R)-1-[(tert-Butoxy)carbonyl]piperidin-2-yl]propanoic acid is unique due to the combination of the Boc-protected piperidine ring and the propanoic acid moiety. This combination provides distinct reactivity and versatility in synthetic applications, making it valuable in various fields of research and industry .

Properties

IUPAC Name

3-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-9-5-4-6-10(14)7-8-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQMDBOVDLUBAI-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2165721-73-1
Record name 3-[(2R)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]propanoic acid
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